[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate
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Description
The compound is a complex organic molecule, likely involved in specialized chemical reactions due to its detailed structure. Research in this area often focuses on synthesizing novel compounds with potential applications in various fields, including materials science and pharmaceuticals, although drug use and dosage are excluded from this discussion.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions, leveraging techniques such as catalysis and protective group strategies. For example, iron-catalyzed benzylation of 1,3-dicarbonyl compounds presents a method for synthesizing benzylated products under mild conditions, highlighting the importance of catalysis in organic synthesis (Kischel et al., 2007).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography provide detailed insights. For instance, the structure of related compounds has been elucidated using X-ray, demonstrating the utility of this method in confirming molecular geometry and intermolecular interactions (Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to the formation of novel cyclic structures and frameworks. Research has shown that tricyclic products can be obtained from reactions involving penicillin-derived compounds and ethyl diazoacetate, showcasing the diversity of chemical transformations possible with sophisticated organic molecules (Mara et al., 1982).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on the compound mentioned is not provided, studies on related compounds offer valuable insights into how structural variations can affect these properties.
Chemical Properties Analysis
The chemical behavior of complex organic molecules, including reactivity, stability, and interaction with other molecules, is a key area of study. The synthesis and reactivity of 4-acetamido-2,2,6,6-tetramethylpiperidine derivatives illustrate the exploration of oxidative reactions and their applications in organic synthesis (Mercadante et al., 2013).
Scientific Research Applications
Synthesis and Derivatives
Stereoselective Synthesis Applications : This compound is utilized in the stereoselective synthesis of complex molecular structures, such as 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. These structures serve as precursors for various asymmetric syntheses, including 2,6-anhydrohepturonic acid derivatives and beta-C-mannopyranosides, vital for constructing complex trisaccharides (Gerber & Vogel, 2001).
Role in Penicillin Studies : It's been used in the preparation of specific methyl esters related to penicillin research. This highlights its potential in studying and synthesizing antibiotic compounds (Stoodley & Watson, 1975).
Asymmetric Synthesis of Taxol Side Chain : This compound contributes to the asymmetric synthesis of the taxol side chain, a crucial component in the development of cancer treatment drugs (Er & Coşkun, 2009).
Chemical Properties and Analysis
Salt Formation and Use in Pharmaceuticals : Its derivative, N-{2-[(2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl]oxy}-4-hydroxyphenyl acetamide benzoate or a solvate, is utilized in pharmaceutical compositions, indicating its potential in drug development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Corrosion Inhibition in Mild Steel : Theoretical studies indicate its derivatives can be effective corrosion inhibitors in acidic media, highlighting its potential in industrial applications (Arrousse et al., 2021).
Therapeutic Applications
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial activities, suggesting potential therapeutic applications in treating bacterial infections (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O12/c1-24(45)42-35-37(55-38(48)26-14-6-3-7-15-26)36(47)34(20-44)54-40(35)52-22-32(39(49)51-23-33(46)25-12-4-2-5-13-25)43-41(50)53-21-31-29-18-10-8-16-27(29)28-17-9-11-19-30(28)31/h2-19,31-32,34-37,40,44,47H,20-23H2,1H3,(H,42,45)(H,43,50)/t32-,34+,35+,36-,37+,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIGGMMKYBMLGA-LSPWVGJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate |
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